1-[1-(4-Acetyl-phenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]-ethanone
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Overview
Description
1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-acetylphenylhydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the indole ring. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding the mechanisms of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(4-Acetylphenyl)ethan-1-one: This compound has a similar acetylphenyl group but lacks the indole ring, making it less complex and potentially less biologically active.
4-Acetylphenyl-substituted imidazolium salts: These compounds have similar acetylphenyl groups but differ in their core structure, leading to different chemical and biological properties.
The uniqueness of 1-[1-(4-ACETYLPHENYL)-5-HYDROXY-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE lies in its indole ring, which imparts specific biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H17NO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[4-(3-acetyl-5-hydroxy-2-methylindol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C19H17NO3/c1-11-19(13(3)22)17-10-16(23)8-9-18(17)20(11)15-6-4-14(5-7-15)12(2)21/h4-10,23H,1-3H3 |
InChI Key |
LNLYLQCNEVJCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)O)C(=O)C |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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